

A Comparative Analysis of (1R,2R)-ML-SI3 and ML-SA1 on TRPML1

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A definitive guide for researchers and drug development professionals on the differential effects of a potent inhibitor and a synthetic agonist on the TRPML1 ion channel.

This guide provides a comprehensive comparative analysis of two widely used modulators of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel: the potent inhibitor (1R,2R)-ML-SI3 and the synthetic agonist ML-SA1. TRPML1, a crucial cation channel localized to late endosomes and lysosomes, plays a vital role in lysosomal physiology, including calcium homeostasis, membrane trafficking, and autophagy.[1][2] Understanding the distinct mechanisms and performance of these compounds is paramount for researchers investigating lysosomal function and for professionals in the field of drug discovery targeting TRPML1-related pathologies.

Executive Summary

(1R,2R)-ML-SI3 is a potent and selective inhibitor of TRPML1, effectively blocking channel activity. In contrast, ML-SA1 is a synthetic agonist that activates TRPML1, mimicking the effect of the endogenous ligand PI(3,5)P2.[3] Both compounds have been instrumental in elucidating the physiological roles of TRPML1. This guide presents a side-by-side comparison of their quantitative performance, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.

Quantitative Performance Comparison



The following tables summarize the key quantitative parameters for **(1R,2R)-ML-SI3** and ML-SA1, providing a clear comparison of their potency and efficacy on TRPML1.

Compound	Target	Assay Type	Parameter	Value (µM)	Reference
(1R,2R)-ML- SI3	TRPML1	Inhibition Assay	IC50	1.6	[4]
ML-SA1	TRPML1	Activation Assay (pH 4.6)	EC50	9.7	[1]
ML-SA1	TRPML1	Activation Assay (pH 7.4)	EC50	15.3	[1]

Table 1: Potency of **(1R,2R)-ML-SI3** and ML-SA1 on TRPML1. The IC50 value for **(1R,2R)-ML-SI3** indicates the concentration required to inhibit 50% of TRPML1 activity. The EC50 values for ML-SA1 represent the concentration needed to elicit a half-maximal response, demonstrating the pH sensitivity of its agonistic activity.

Selectivity Profile

The selectivity of a pharmacological tool is critical for attributing observed effects to a specific target. The following table outlines the selectivity of **(1R,2R)-ML-SI3** and the broader activity of ML-SA1 across the TRPML channel family.

Compound	TRPML1	TRPML2	TRPML3	Reference
(1R,2R)-ML-SI3 (IC50, μM)	1.6	2.3	12.5	[4]
ML-SA1	Agonist	Agonist	Agonist	[2][3]

Table 2: Selectivity of **(1R,2R)-ML-SI3** and ML-SA1 across TRPML Channels. **(1R,2R)-ML-SI3** exhibits the highest potency for TRPML1, with decreasing activity against TRPML2 and TRPML3. ML-SA1 is a pan-agonist for the TRPML channel family.



Mechanism of Action

(1R,2R)-ML-SI3 and ML-SA1 exert opposing effects on TRPML1 function through competitive binding at the same site.

(1R,2R)-ML-SI3: The Inhibitor

(1R,2R)-ML-SI3 acts as a channel blocker, physically occluding the ion permeation pathway of TRPML1.[5] Cryo-electron microscopy studies have revealed that it binds to a hydrophobic pocket formed by the S5 and S6 transmembrane helices and the pore helix 1 (PH1) of a single TRPML1 subunit.[1][6] This binding stabilizes the channel in a closed conformation, thereby preventing the efflux of cations such as Ca2+ from the lysosome.[1]

ML-SA1: The Agonist

ML-SA1 is a synthetic agonist that activates TRPML1, leading to channel opening and subsequent cation release from the lysosome.[2] Remarkably, ML-SA1 binds to the same hydrophobic pocket as **(1R,2R)-ML-SI3**.[1][6][7] However, its binding induces a conformational change that opens the channel's lower gate, allowing for ion permeation.[1] It is important to note that ML-SA1's agonistic activity is independent of the endogenous agonist PI(3,5)P2.[3]

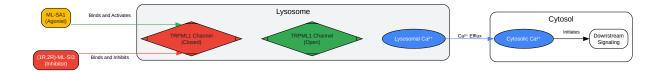
Competitive Interaction

The shared binding site of **(1R,2R)-ML-SI3** and ML-SA1 leads to a competitive interaction. Electrophysiological experiments have demonstrated that pre-application of **(1R,2R)-ML-SI3** can block the activation of TRPML1 by ML-SA1.[1] This competitive antagonism is a key aspect of their pharmacological relationship.

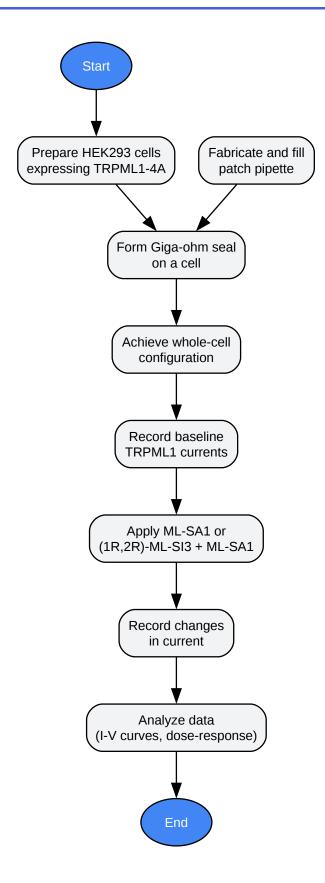
Signaling Pathway and Compound Interaction

The following diagram illustrates the TRPML1 signaling pathway and the opposing effects of ML-SA1 and (1R,2R)-ML-SI3.

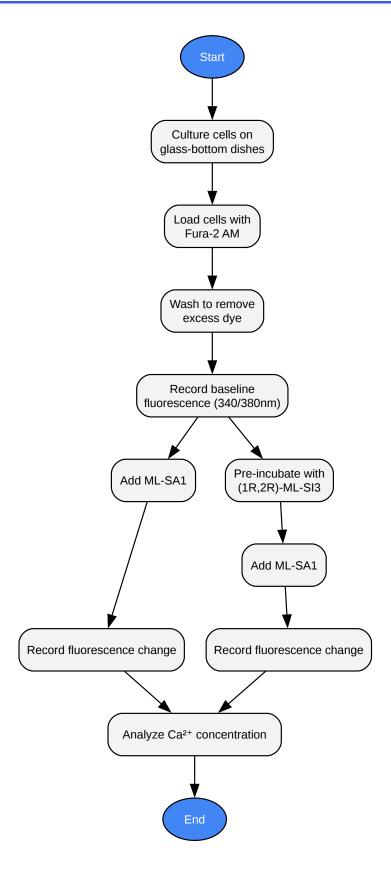












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